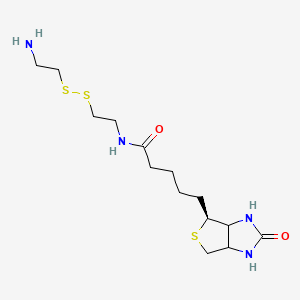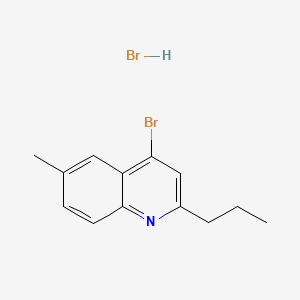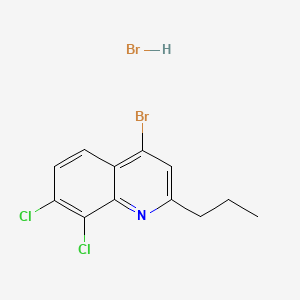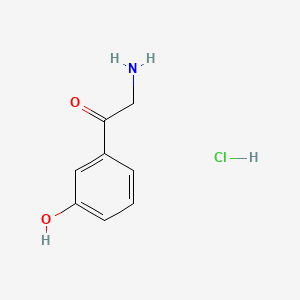
生物素胱胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotinyl Cystamine, also referred to as BC, is a new form of cysteamine, an amino acid, that has been biotinylated . BC is a compact compound specifically designed for scientific research purposes and has proven to be an invaluable asset in the investigation of various biological processes . It is a crosslinking photoaffinity label ligand with a molecular formula of C14H26N4O2S3 and a molecular weight of 378.58 .
Synthesis Analysis
Cysteamine, the decarboxylated derivative of the amino acid cysteine, and cystamine, the oxidized form of cysteamine, are generated by the degradation of coenzyme A, which in turn, is generated from pantothenate (vitamin B5) and cysteine .Molecular Structure Analysis
The molecular structure of Biotinyl Cystamine is derived from cysteamine, the decarboxylated derivative of the amino acid cysteine, and cystamine, the oxidized form of cysteamine . Biotinylation techniques involve the covalent attachment of biotin molecules to target proteins .Chemical Reactions Analysis
Cysteamine and cystamine mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling . The conjugation of cysteamine to the surface of nanoparticles is generally proposed to improve the intra-oral delivery of cyclodextrin-drug inclusion complexes, as well as to enhance the colorimetric detection of compounds by a gold nanoparticle aggregation method .科学研究应用
亨廷顿病中的神经保护:胱胺在亨廷顿病模型中显示出神经保护作用,可能通过增加细胞抗氧化剂 l-半胱氨酸的水平和抑制转谷氨酰胺酶活性 (Fox 等,2004)。此外,已观察到在这种情况下它可以增加脑源性神经营养因子 (BDNF) 的脑水平 (Borrell-Pages 等,2006)。
在组织转谷氨酰胺酶调节中的作用:胱胺和半胱胺已知是转谷氨酰胺酶活性的抑制剂。它们的作用机制包括促进酶上半胱氨酸残基的氧化或充当转酰胺反应的竞争性抑制剂 (Jeitner 等,2018)。
生物素在代谢和疾病中的作用:生物素,生物素胱胺的重要组成部分,在人类代谢中的羧化反应中起着至关重要的作用。它的缺乏或功能障碍与各种人类疾病有关,它还可能参与调节不同蛋白质的转录或蛋白质表达 (Pacheco-Alvarez 等,2002)。
在分子生物学和生物传感器中的应用:生物素功能化的表面,例如用胱胺修饰的金表面,已用于生物传感器中,用于检测生物分子相互作用,包括识别链霉亲和素和生物素 (Yam 等,2002)。
抗 HIV 特性:胱胺已显示出对人细胞中 HIV 复制的有效抑制,表明其作为 HIV-1 感染治疗的潜力。它干扰 HIV 病毒颗粒的组装,并阻断急性感染的淋巴细胞和巨噬细胞中的前病毒 DNA 形成 (Bergamini 等,1994)。
作用机制
Target of Action
Biotinyl Cystamine, also referred to as BC, is a new form of cysteamine, an amino acid, that has been biotinylated . The primary targets of Biotinyl Cystamine are the oxidative stress and inflammation pathways . It also targets neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Mode of Action
Biotinyl Cystamine interacts with its targets to mitigate oxidative stress and inflammation . It upregulates neuroprotective pathways involving BDNF and Nrf2 signaling . This compound can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .
Biochemical Pathways
Biotinyl Cystamine affects several biochemical pathways. It plays a crucial role in unraveling protein-protein interactions, protein-DNA interactions, and the manipulation of biological pathways . It has served as a valuable tool in scrutinizing cell signaling pathways related to inflammation, and the immune system . The examination of gene expression and the consequences of gene mutations have also benefited from the application of Biotinyl Cystamine .
Pharmacokinetics
It is known that cysteamine, the decarboxylated derivative of the amino acid cysteine, can traverse the blood-brain barrier . This suggests that Biotinyl Cystamine may also have the ability to cross this barrier, which is a desirable characteristic for drugs targeting neurodegeneration .
Result of Action
The result of Biotinyl Cystamine’s action is the mitigation of oxidative stress and inflammation, and the upregulation of neuroprotective pathways . This leads to a decrease in neurodegeneration and neuropsychiatric deficits .
Action Environment
The action environment of Biotinyl Cystamine is largely within the cell, where it interacts with various proteins and DNA
安全和危害
The safety data sheet for Biotinyl Cystamine can be found online . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
Cysteamine and cystamine appear to be promising in the treatment of certain mouse models of neurodegenerative diseases, such as Parkinson’s disease (PD) and Huntington’s disease (HD). Cysteamine can cross the blood-brain barrier, which makes it an attractive candidate for therapeutic applications . Moreover, cysteamine and cystamine exert direct antiviral actions against SARS-CoV-2 and have in vitro immunomodulatory effects, thus providing a rational to test these compounds as a novel therapy for COVID-19 .
属性
IUPAC Name |
N-[2-(2-aminoethyldisulfanyl)ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDWNMKIWHKJOW-AKJDGMEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676243 |
Source


|
| Record name | N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128915-82-2 |
Source


|
| Record name | N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598503.png)


![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B598507.png)





![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-4-(1H-pyrazol-4-yl)-](/img/structure/B598518.png)



